molecular formula C6H11ClN2O B7452052 2-(5-Methyloxazol-4-YL)ethan-1-amine hcl

2-(5-Methyloxazol-4-YL)ethan-1-amine hcl

Cat. No.: B7452052
M. Wt: 162.62 g/mol
InChI Key: JRXMTIPFSZZKDI-UHFFFAOYSA-N
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Description

2-(5-Methyloxazol-4-YL)ethan-1-amine HCl is a hydrochloride salt of a substituted ethanamine derivative featuring a 5-methyloxazole ring. The oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen atoms, imparts distinct electronic and steric properties to the compound. Its synthesis likely involves standard amine salt formation techniques, as seen in analogous reactions using HCl in isopropyl alcohol (i-PrOH) .

Properties

IUPAC Name

2-(5-methyl-1,3-oxazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-6(2-3-7)8-4-9-5;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMTIPFSZZKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyloxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

2-(5-Methyloxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Methyloxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Phenethylamine Derivatives

Phenethylamine derivatives, such as the 2C and NBOMe series (), share a backbone ethanamine structure but differ in substituents. Key comparisons include:

Compound Substituent Key Features
2-(5-Methyloxazol-4-YL)ethan-1-amine HCl 5-Methyloxazol-4-yl Oxazole ring enhances polarity; potential for H-bonding and improved solubility.
2C-P HCl 2,5-Dimethoxy-4-propylphenyl Lipophilic propyl chain increases logP, favoring CNS penetration .
25E-NBOMe HCl 4-Ethyl-2,5-dimethoxyphenyl + methoxybenzyl Bulky substituents enhance receptor selectivity (e.g., serotonin receptors) .

Structural Insights :

  • The oxazole ring in the target compound introduces electronegative atoms, likely improving aqueous solubility compared to phenyl-substituted analogs (e.g., 2C-P HCl).
  • Unlike NBOMe derivatives, which feature methoxybenzyl groups for enhanced receptor binding, the methyloxazole group may modulate affinity for different targets, such as histamine or ion channels .

Heterocyclic Analogues: Benzoxazole and Imidazole Derivatives

Compounds with other heterocycles provide insights into the role of ring systems in bioactivity:

Compound Heterocycle Reported Activities Comparison with Target Compound
Benzoxazole derivatives () Benzoxazole Antimicrobial, anti-inflammatory, antitumor Oxazole’s smaller ring may reduce steric hindrance, enhancing metabolic stability.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine () Imidazole Histamine metabolite; potential CNS interactions Imidazole’s basic nitrogen enhances protonation, affecting receptor binding .

Functional Differences :

  • Oxazole vs.
  • Benzoxazole vs. Oxazole : Benzoxazole’s fused aromatic system increases lipophilicity, whereas the standalone oxazole may favor faster clearance .

Physicochemical and Metabolic Properties

  • Solubility: The oxazole ring’s polarity likely enhances solubility in polar solvents (e.g., water or ethanol) compared to phenyl-substituted analogs.
  • logP : Estimated to be lower than 2C-P HCl (propyl chain) but higher than imidazole derivatives due to the methyl group’s hydrophobicity.
  • Metabolism : Oxazole rings may undergo oxidative degradation or ring-opening, contrasting with phenyl groups that typically undergo hydroxylation or demethylation .

Pharmacological Implications

  • Receptor Targeting : The oxazole group’s electronic profile may favor interactions with receptors requiring polar interactions (e.g., GABAA or nicotinic acetylcholine receptors).
  • Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange terms in functional groups like oxazole improve molecular stability predictions, which could guide drug design .

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